N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide
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Overview
Description
N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of an ethyl group at the 2-position of the benzoxazole ring and an acetamide group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction is often catalyzed by metal catalysts or acidic catalysts such as samarium triflate . The resulting benzoxazole intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain, followed by acetylation to form the final acetamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to melatonin receptors, particularly melatonin receptor type 1B, with high affinity . This interaction can modulate various biological pathways, including circadian rhythms and sleep-wake cycles .
Comparison with Similar Compounds
Benzimidazole derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Benzothiazole derivatives: Exhibiting antimicrobial and anticancer activities.
Uniqueness: N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide is unique due to its specific structural features, such as the ethyl group at the 2-position and the acetamide group on the propyl chain. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[3-(2-ethyl-1,3-benzoxazol-7-yl)propyl]acetamide |
InChI |
InChI=1S/C14H18N2O2/c1-3-13-16-12-8-4-6-11(14(12)18-13)7-5-9-15-10(2)17/h4,6,8H,3,5,7,9H2,1-2H3,(H,15,17) |
InChI Key |
UGHYQTDENFVMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC(=C2O1)CCCNC(=O)C |
Origin of Product |
United States |
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